1-[1-(ADAMANTAN-1-YL)ETHYL]-3-(1-PHENYLCYCLOPROPYL)UREA
Overview
Description
N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea is a synthetic organic compound characterized by the presence of an adamantyl group and a phenylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea typically involves the reaction of 1-adamantylamine with 1-phenylcyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The phenylcyclopropyl group can be reduced to form cyclopropylmethyl derivatives.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenylcyclopropyl group may interact with protein targets, potentially inhibiting their function. The urea linkage can form hydrogen bonds with biological macromolecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea
- 1-(1-adamantyl)ethylamine
- 1-(1-adamantyl)ethanol
Uniqueness
N-[1-(1-adamantyl)ethyl]-N’-(1-phenylcyclopropyl)urea is unique due to the combination of the adamantyl and phenylcyclopropyl groups. This structural feature imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(1-phenylcyclopropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-15(21-12-16-9-17(13-21)11-18(10-16)14-21)23-20(25)24-22(7-8-22)19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPNVOUALJYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4(CC4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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